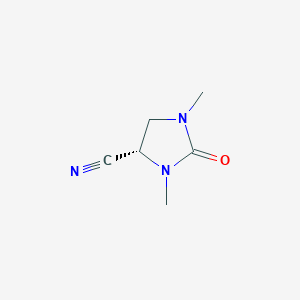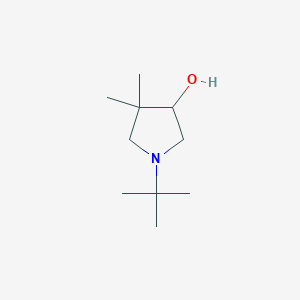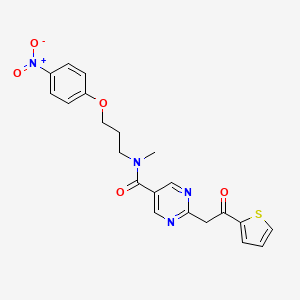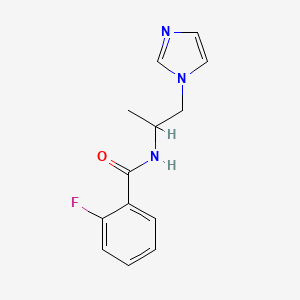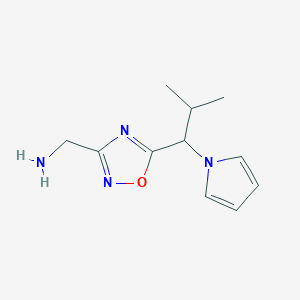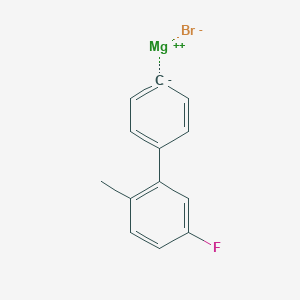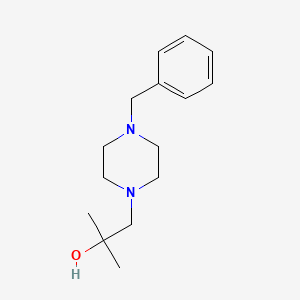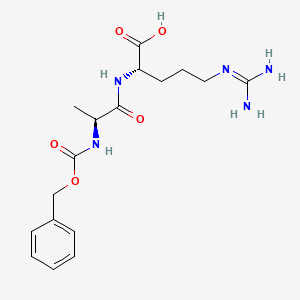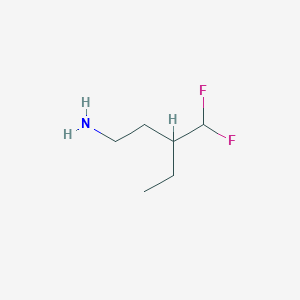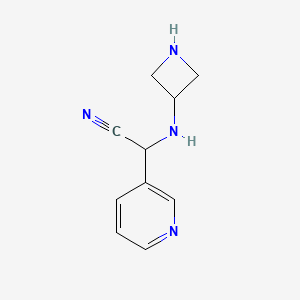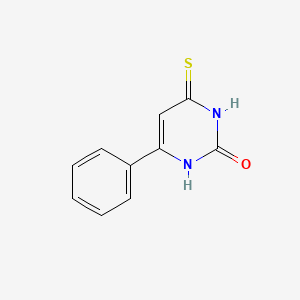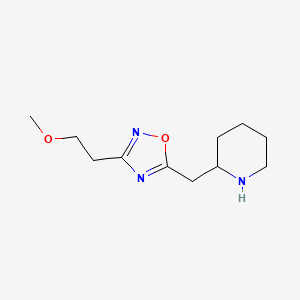
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(piperidin-2-ylmethyl)hydrazine with 2-methoxyethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
科学的研究の応用
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the stability of the oxadiazole ring. This stability makes it a valuable compound for various applications, as it can withstand a range of chemical reactions and conditions without decomposing.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-(2-methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O2/c1-15-7-5-10-13-11(16-14-10)8-9-4-2-3-6-12-9/h9,12H,2-8H2,1H3 |
InChIキー |
RUBAYSPLYNPHTO-UHFFFAOYSA-N |
正規SMILES |
COCCC1=NOC(=N1)CC2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
